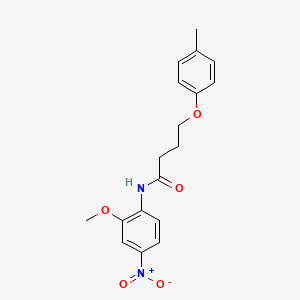![molecular formula C18H19NO3 B5202754 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide](/img/structure/B5202754.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide, commonly known as AP-238, is a novel synthetic compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. AP-238 is a potent mu-opioid receptor agonist that has been shown to exhibit high selectivity and affinity for this receptor.
Mecanismo De Acción
AP-238 acts as a mu-opioid receptor agonist, binding to and activating this receptor. This activation leads to the inhibition of neuronal excitability and the release of endogenous opioids, resulting in analgesia. AP-238 has been shown to exhibit high selectivity for the mu-opioid receptor, reducing the risk of undesirable side effects associated with activation of other opioid receptors.
Biochemical and Physiological Effects
AP-238 has been shown to produce potent analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to produce less respiratory depression and dependence than traditional opioids, making it a promising candidate for the treatment of pain and opioid addiction. AP-238 has also been shown to produce antinociceptive effects in neuropathic pain models, indicating its potential use in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AP-238 is its high selectivity for the mu-opioid receptor, reducing the risk of undesirable side effects associated with activation of other opioid receptors. However, one of the limitations of AP-238 is its relatively short half-life, which may limit its clinical use. Additionally, further studies are needed to fully understand the potential side effects of AP-238 and its long-term safety profile.
Direcciones Futuras
Future research on AP-238 should focus on its potential clinical applications, particularly in the development of novel analgesics and the treatment of opioid addiction. Further studies are needed to fully understand the mechanism of action of AP-238 and its potential side effects. Additionally, the development of new synthetic methods for AP-238 may lead to improved yields and purity, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of AP-238 involves a multi-step process that begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This intermediate is then converted into the corresponding acid chloride, which is subsequently reacted with 2-phenylacetonitrile in the presence of a base to yield N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide. The final product is then purified using chromatography techniques to obtain a highly pure compound.
Aplicaciones Científicas De Investigación
AP-238 has shown great potential in the field of medicinal chemistry, particularly in the development of novel analgesics. Its potent mu-opioid receptor agonist activity makes it a promising candidate for the treatment of pain, and its high selectivity for this receptor reduces the risk of undesirable side effects associated with traditional opioids. AP-238 has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to produce less respiratory depression and dependence than traditional opioids.
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(19-18(20)11-14-5-3-2-4-6-14)15-7-8-16-17(12-15)22-10-9-21-16/h2-8,12-13H,9-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMYDHACTOTBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride](/img/structure/B5202678.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)



![phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B5202702.png)
![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)


![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5202746.png)
![4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5202752.png)
![1-benzyl-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202761.png)
![(cyclopropylmethyl){[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}propylamine](/img/structure/B5202768.png)
